molecular formula C17H18O3 B164080 2,4-Diethoxybenzophenone CAS No. 135330-07-3

2,4-Diethoxybenzophenone

Cat. No. B164080
M. Wt: 270.32 g/mol
InChI Key: HHUPOXQKDQXOSO-UHFFFAOYSA-N
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Description

2,4-Diethoxybenzophenone is a chemical compound with the linear formula C6H5C(O)C6H3(OC2H5)2. It has a molecular weight of 270.32 . It is a solid substance with a melting point between 56-60 °C .


Molecular Structure Analysis

The molecular structure of 2,4-Diethoxybenzophenone consists of a benzene ring bonded to a carbonyl group (C=O), which is in turn bonded to another benzene ring. The second benzene ring has two ethoxy groups (OC2H5) attached to it .


Physical And Chemical Properties Analysis

2,4-Diethoxybenzophenone is a solid substance with a melting point between 56-60 °C . It has a molecular weight of 270.32 and its linear formula is C6H5C(O)C6H3(OC2H5)2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Macrocyclic Compounds : 2,4-Diethoxybenzophenone is used in the synthesis of new tetraoxacyclophanes containing benzophenone units. It serves as a precursor in the synthesis process, contributing to the formation of macrocyclic compounds with specific crystal structures (Kuś & Jones, 2000).

Environmental and Analytical Chemistry

  • Environmental Water Sample Analysis : In analytical chemistry, derivatives of 2-hydroxybenzophenone, a related compound, are used as UV absorbers in water samples. This involves a process of solid-phase extraction and liquid chromatography-tandem mass spectrometry, indicating its utility in environmental monitoring (Negreira et al., 2009).

Medical and Nutritional Therapies

  • Potential in Medical Nutrition Therapies : Hydroxybenzoic acids and their derivatives, including 2,4-dihydroxybenzophenone, are known for their antioxidant properties. They are effective scavengers of free radicals and reactive nitrogen species, which is crucial in the context of medical nutrition therapies aimed at preventing and treating chronic diseases (Hubková et al., 2014).

Biochemistry and Pharmacology

  • UV Filter Metabolism and Endocrine Disruption : Benzophenone derivatives, which include 2,4-diethoxybenzophenone, are studied for their metabolism in liver microsomes and potential endocrine-disrupting activity. This research is essential in understanding the biochemical pathways and potential health risks associated with these compounds (Watanabe et al., 2015).

Neurology

  • Neuroprotective and Anti-Inflammatory Effects : Research on anthocyanin metabolites, including hydroxybenzoic acids like 2,4-diethoxybenzophenone, demonstrates their potential neuroprotective and anti-inflammatory effects. These properties are particularly relevant in the context of neurodegenerative diseases (Winter et al., 2017).

Toxicology

  • Toxicity Studies in Animals : Studies have been conducted on the toxicity of hydroxy-4-methoxybenzophenone (a related compound) in animals, with implications for the understanding of 2,4-diethoxybenzophenone's effects. These studies focus on the compound's impact on reproductive systems and other physiological parameters (French, 1992).

Molecular Biology

  • Incorporation in Oligodeoxyribonucleotide Synthesis : The 2,4-diethoxybenzophenone structure is utilized in oligodeoxyribonucleotide synthesis, demonstrating its relevance in molecular biology and genetic engineering (Mishra & Misra, 1986).

Safety And Hazards

While specific safety and hazard information for 2,4-Diethoxybenzophenone is not available, it’s important to handle all chemical substances with care. Protective measures such as wearing gloves and ensuring adequate ventilation are generally recommended .

properties

IUPAC Name

(2,4-diethoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-3-19-14-10-11-15(16(12-14)20-4-2)17(18)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUPOXQKDQXOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408342
Record name 2,4-Diethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diethoxybenzophenone

CAS RN

135330-07-3
Record name 2,4-Diethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Yardley - 2009 - hull-repository.worktribe.com
UV-curing is an efficient, environmentally friendly technology used extensively for a variety of applications including food packaging. Its limitation is that small photoinitiator molecules …
Number of citations: 3 hull-repository.worktribe.com
남정희 - 1987 - dspace.ewha.ac.kr
2,4-Dihydroxybenzophenone의 유도체들은 자외선 흡수제로 이용되고 있는데, 본 논문에서는 2,4-dihydroxybenzophenone에 alkylating reagent를 첨가하여 그 유도체를 합성하였다. 2,4-…
Number of citations: 0 dspace.ewha.ac.kr

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